1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid
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Overview
Description
1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinetic and Thermodynamic Acidities
A study investigated the acidity constants and kinetic data of substituted nitroethylenes, providing insights into their kinetic and thermodynamic acidities. This research is relevant for understanding the chemical behavior of similar compounds in various solvent conditions, which can be critical for synthetic applications and reactivity studies (Bernasconi, Ali, & Gunter, 2003).
Synthesis and Antimicrobial Activity
Another study focused on the synthesis of new pyridine derivatives and their antimicrobial activity. This research indicates the potential of such compounds in developing new antimicrobial agents, highlighting the versatility of piperidine derivatives in medicinal chemistry (Patel, Agravat, & Shaikh, 2011).
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
Research on oxindole synthesis via palladium-catalyzed CH functionalization demonstrated the utility of piperidine derivatives in the synthesis of complex organic molecules. This study is significant for understanding the role of such compounds in facilitating challenging chemical transformations, which are of great interest in the synthesis of pharmaceuticals and natural products (Magano, Kiser, Shine, & Chen, 2014).
Asymmetric Synthesis and Further Elaboration
Research on the asymmetric synthesis and further elaboration of piperidine derivatives from serine showcased the methodologies for synthesizing optically pure piperidines. Such studies are crucial for the development of chiral amines, which are valuable building blocks in the synthesis of bioactive compounds and pharmaceuticals (Acharya & Clive, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can generally influence the action and stability of organic compounds .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-7-5-11(6-8-12)10-15-9-3-2-4-13(15)14(16)17/h5-8,13H,2-4,9-10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKOUIFYHWLPHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407712 |
Source
|
Record name | 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775271-42-6 |
Source
|
Record name | 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.